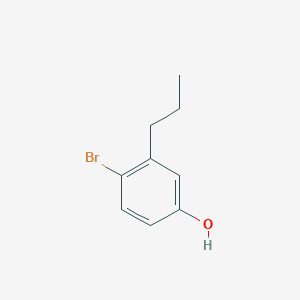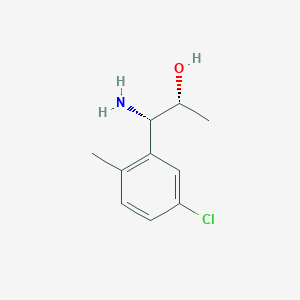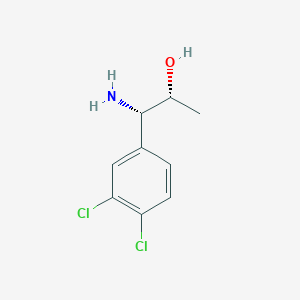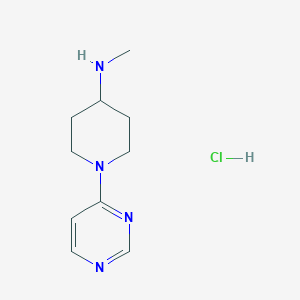
N-Methyl-1-(pyrimidin-4-YL)piperidin-4-amine hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-1-(pyrimidin-4-YL)piperidin-4-amine hydrochloride is a chemical compound that features a piperidine ring substituted with a pyrimidine group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(pyrimidin-4-YL)piperidin-4-amine hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Substitution with Pyrimidine Group: The pyrimidine group is introduced via nucleophilic substitution reactions.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of N-Methyl-1-(pyrimidin-4-YL)piperidin-4-amine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include batch and continuous flow synthesis, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-(pyrimidin-4-YL)piperidin-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring or the piperidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
N-Methyl-1-(pyrimidin-4-YL)piperidin-4-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Biological Studies: The compound is studied for its potential effects on various biological pathways and its interactions with cellular receptors.
Industrial Applications: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-Methyl-1-(pyrimidin-4-YL)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neurological functions.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-1-(pyridin-4-YL)piperidin-4-amine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
N-Methyl-1-(pyrimidin-2-YL)piperidin-4-amine: Similar structure but with the pyrimidine group at a different position.
Uniqueness
N-Methyl-1-(pyrimidin-4-YL)piperidin-4-amine hydrochloride is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to its analogs. The presence of the pyrimidine ring at the 4-position and the methyl group on the piperidine ring can influence its binding affinity and selectivity for molecular targets.
Properties
Molecular Formula |
C10H17ClN4 |
|---|---|
Molecular Weight |
228.72 g/mol |
IUPAC Name |
N-methyl-1-pyrimidin-4-ylpiperidin-4-amine;hydrochloride |
InChI |
InChI=1S/C10H16N4.ClH/c1-11-9-3-6-14(7-4-9)10-2-5-12-8-13-10;/h2,5,8-9,11H,3-4,6-7H2,1H3;1H |
InChI Key |
NGRAAFCYUSUIRM-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CCN(CC1)C2=NC=NC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



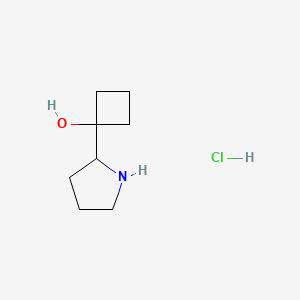
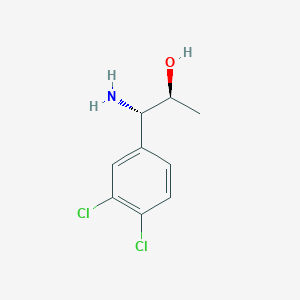

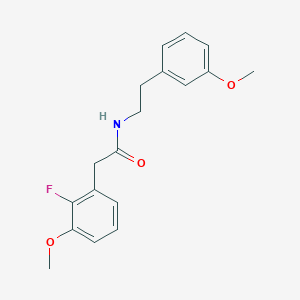

![(4aS,7aR)-4-methyl-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine;hydrochloride](/img/structure/B13043380.png)
![methyl 2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13043384.png)
![2-(3-Chlorophenyl)imidazo[1,2-A]pyridin-7-amine](/img/structure/B13043388.png)

